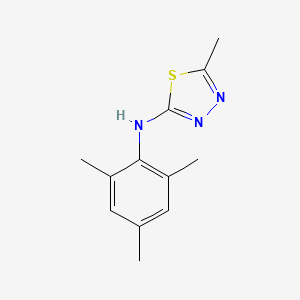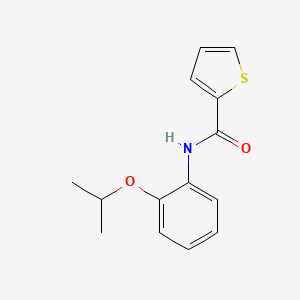
N-(3-fluorobenzyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorobenzyl)-4-(methylthio)-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as FB-3, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antitumor agents. FB-3 has been found to exhibit potent antitumor activity and has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of FB-3 is not fully understood. However, it has been proposed that FB-3 exerts its antitumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs by FB-3 leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
FB-3 has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, FB-3 has been found to inhibit the growth of bacteria and fungi. FB-3 has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in acid-base balance and ion transport in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FB-3 for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. Additionally, FB-3 is relatively easy to synthesize and is available in high yield and purity. However, FB-3 has some limitations for lab experiments. For example, it has been reported to exhibit poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on FB-3. One area of interest is the development of more potent analogs of FB-3 with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of FB-3 in more detail, which could lead to the identification of new targets for cancer therapy. Finally, the use of FB-3 in combination with other anticancer agents is an area of active research, as combination therapy has been shown to improve treatment outcomes in cancer patients.
Synthesemethoden
The synthesis of FB-3 involves the reaction of 3-fluorobenzylamine with 4-(methylthio)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperidine and carbonyl chloride to yield FB-3 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
FB-3 has been extensively studied for its potential use in cancer treatment. Several studies have demonstrated that FB-3 exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. FB-3 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methyl]-4-methylsulfanyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S2/c1-27-19-9-8-17(13-18(19)20(24)23-10-3-2-4-11-23)28(25,26)22-14-15-6-5-7-16(21)12-15/h5-9,12-13,22H,2-4,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCYNAABPMZCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)F)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361479.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5361486.png)
![1-({4-[(isoxazol-3-ylmethyl)(methyl)amino]-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}carbonyl)cyclopropanecarbonitrile](/img/structure/B5361495.png)
![6-(3-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5361500.png)
![N-(4-fluorobenzyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5361512.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)


![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)